molecular formula C24H22O7 B1254243 delta-Indomycinone

delta-Indomycinone

Cat. No.: B1254243
M. Wt: 422.4 g/mol
InChI Key: COXIHEKDXQWYGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

delta-Indomycinone is a natural product found in Streptomyces albidoflavus and Streptomyces with data available.

Scientific Research Applications

Total Synthesis and Structural Revision

  • Total Synthesis of Delta-Indomycinone : A study by Tietze, Singidi, and Gericke (2007) achieved the first total synthesis of the proposed structure of this compound. Key steps included a Diels-Alder reaction, representing a common building block of naturally occurring anthraquinone antibiotics, and a regioselective bromination. The synthesis showed high yields and excellent selectivity, which is advantageous for the synthesis of other anthrapyran natural products. However, a discrepancy in spectroscopic data between the synthetic and natural product necessitated a revision of the assigned structure (Tietze, Singidi, & Gericke, 2007).

Cytotoxicity-Guided Isolation

  • Isolation of Beta-Indomycinone : In a 2014 study, Tsukahara et al. isolated beta-indomycinone from Streptomyces sp. IFM11607 through cytotoxicity-guided fractionation against human gastric adenocarcinoma cells. The study revised the geometry of its Δ17,18-double bond from E to Z based on the coupling constant (Tsukahara et al., 2014).

Novel Metabolite Discovery

  • Discovery of Gamma-Indomycinone : A new member of the pluramycin class of antibiotics, gamma-indomycinone, was isolated from Streptomyces sp. obtained from deep-sea sediment by Schumacher et al. in 1995. This discovery added to the knowledge of anthraquinone-gamma-pyrone nucleus compounds (Schumacher et al., 1995).

Enantioselective Total Synthesis

  • Enantioselective Total Synthesis of Gamma-Indomycinone : The first total synthesis of (R)-gamma-indomycinone was accomplished by Tietze, Singidi, and Gericke (2006), allowing the determination of the natural gamma-indomycinone's stereogenic center configuration (Tietze, Singidi, & Gericke, 2006).

Properties

Molecular Formula

C24H22O7

Molecular Weight

422.4 g/mol

IUPAC Name

2-(2,5-dihydroxyhexan-2-yl)-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione

InChI

InChI=1S/C24H22O7/c1-11-9-14-20(22(29)19-13(21(14)28)5-4-6-15(19)26)23-18(11)16(27)10-17(31-23)24(3,30)8-7-12(2)25/h4-6,9-10,12,25-26,30H,7-8H2,1-3H3

InChI Key

COXIHEKDXQWYGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C1C(=O)C=C(O3)C(C)(CCC(C)O)O)C(=O)C4=C(C2=O)C=CC=C4O

Synonyms

delta-indomycinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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